4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 313.3 g/mol. This compound features a benzamide structure with a formyl group at the para position and an ethyl-linked methoxy-substituted phenoxy group. Its unique structure allows for various potential applications in medicinal chemistry and organic synthesis.
While specific biological activity data for 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide is limited, compounds with similar structural features often exhibit significant pharmacological properties. These may include:
The synthesis of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide typically involves several steps:
4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide has potential applications in various fields:
Interaction studies involving 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide could focus on its binding affinity with biological targets. Such studies would typically involve:
These studies are crucial for understanding the pharmacokinetics and dynamics of the compound.
Several compounds share structural similarities with 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(2-Methoxy-4-methylphenyl)-2-oxoacetic acid | Contains an oxoacetic acid moiety, differing from the benzamide structure. | |
N-(2-Hydroxyethyl)-4-formylaniline | Lacks the methoxy and phenoxy groups but retains the formyl and amine functionalities. | |
4-Aminobenzamide | A simpler structure that lacks additional substituents found in 4-formyl derivatives. |
The uniqueness of 4-Formyl-N-(2-(2-methoxy-4-methylphenoxy)ethyl)benzamide lies in its complex substitution pattern, which may enhance its biological activity compared to simpler analogs. Its distinctive functional groups may contribute to varied reactivity and potential applications in medicinal chemistry.